N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide
描述
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O5/c24-16-7-3-1-5-14(16)22(27)26-20-15-6-2-4-8-17(15)31-21(20)23(28)25-13-9-10-18-19(11-13)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZBFFFKZHYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and synthesis methods, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₅
- Molecular Weight : 374.8 g/mol
The structure features a benzofuran moiety fused with a benzo[d][1,3]dioxole ring and a chlorobenzamide group, which may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related benzoxazine derivatives showed varying degrees of inhibition on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) with IC₅₀ values ranging from 0.09 to 157.4 µM depending on the specific compound and cell line tested . This suggests that the compound may also have potential as an anticancer agent.
The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can induce apoptosis and inhibit cell proliferation . The structural features of the compound may enhance its ability to interact with cellular targets involved in cancer progression.
Insecticidal Activity
Insect growth regulators (IGRs) are crucial in pest control strategies. Compounds similar to this compound have been studied for their efficacy against insect chitinases, which are vital for insect development. For instance, a derivative demonstrated significant inhibitory activity against multiple chitinases in Ostrinia furnacalis with Ki values indicating strong binding affinity . This suggests potential applications in agricultural pest management.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Benzofuran Derivative : Utilizing appropriate precursors to construct the benzofuran backbone.
- Coupling Reaction : Employing coupling agents to attach the benzo[d][1,3]dioxole and chlorobenzamide groups.
- Purification : Techniques such as recrystallization or chromatography to obtain pure product.
Case Study 1: Anticancer Activity
A study evaluated the effects of related compounds on breast cancer cell lines. The results indicated that compounds with similar structural motifs inhibited cell proliferation effectively, correlating with increased ROS generation . This highlights the potential of this compound in cancer therapy.
Case Study 2: Insect Growth Regulation
Another investigation focused on IGRs derived from benzo[d][1,3]dioxole structures. The lead compound demonstrated improved insecticidal activity against P. xylostella, showcasing its potential as a sustainable agricultural solution .
Data Table: Biological Activity Summary
相似化合物的比较
Yield Comparison :
| Reaction Type | Example Compound | Yield (%) | Reference |
|---|---|---|---|
| HATU-Mediated Coupling | 7b | 40 | |
| NaBH4/Ni(OAc)2 Reduction | 1h | 81 | |
| TBHP-Mediated Oxidation | 3z | 75 |
Physicochemical Properties
Melting Points and Physical State
Trends : Rigid aromatic systems (e.g., benzofuran, benzimidazole) favor solid states with higher melting points, while aliphatic chains or bulky groups (e.g., cyclopropane in compound 55) result in oils .
Solubility and Lipophilicity
- The benzodioxole group enhances lipid solubility, as seen in compound 3z .
常见问题
Basic Research Questions
Q. What are the critical steps for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the benzofuran-2-carboxamide core is functionalized via nucleophilic substitution or amidation. The 2-chlorobenzamido group is introduced using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) at 0–25°C. Key optimization parameters include:
- Temperature control : To prevent side reactions (e.g., hydrolysis of the chloro group).
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for benzodioxole and benzofuran moieties) and amide NH peaks (δ 9.5–10.5 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; benzofuran C=O at ~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy.
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the chloro and benzodioxole groups .
Q. How can researchers design initial biological assays to evaluate this compound’s efficacy?
- Methodological Answer : Prioritize in vitro assays for target-specific activity:
- Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., for cancer targets).
- Antimicrobial screening : Broth microdilution (MIC determination against Gram+/Gram– strains).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s potency while minimizing off-target effects?
- Methodological Answer :
- Core modifications : Replace benzofuran with benzothiophene to evaluate electron-withdrawing effects.
- Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position of the benzodioxole to enhance metabolic stability.
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites). Validate via IC₅₀ comparisons in dose-response assays .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Ensure uniform cell passage numbers, serum concentrations, and incubation times.
- Metabolic interference : Test for CYP450-mediated degradation using liver microsomes.
- Batch variability : Compare purity (HPLC) and stereochemical consistency (chiral chromatography) across synthesized batches .
Q. What computational approaches predict metabolic pathways and potential toxicities of this compound?
- Methodological Answer :
- In silico tools : Use GLORY (for metabolite prediction) and ProTox-II (toxicity profiling).
- Phase I metabolism : Simulate oxidation of the benzodioxole moiety (likely via CYP3A4).
- Reactive metabolite screening : Detect quinone intermediates (common with benzodioxoles) using glutathione trapping assays .
Q. How can researchers validate target engagement in complex biological systems (e.g., tumor microenvironments)?
- Methodological Answer :
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with clickable probes.
- Thermal shift assays : Monitor target protein stabilization upon compound binding.
- In vivo imaging : Radiolabel the compound (e.g., ¹⁸F isotope) for PET tracking in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
